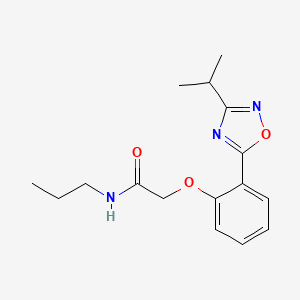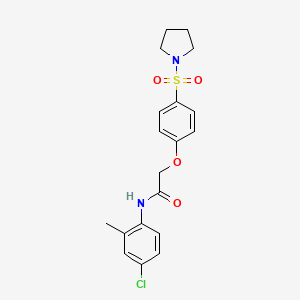![molecular formula C18H20N4O3 B7704132 5-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7704132.png)
5-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid, also known as EMAQ, is a synthetic compound that has been widely studied for its potential use in scientific research. EMAQ is a pyrazoloquinoline derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 5-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and proliferation. This compound has also been shown to inhibit the activity of enzymes involved in inflammation, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. This compound has also been shown to induce apoptosis in cancer cells, leading to its potential use as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid in lab experiments is that it has been extensively studied for its potential use in scientific research, making it a well-established compound. However, one limitation is that the mechanism of action of this compound is not fully understood, which may limit its potential use in certain experiments.
Orientations Futures
There are several future directions for research on 5-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid. One area of research could focus on further elucidating the mechanism of action of this compound, which could lead to the development of more effective treatments for cancer and inflammatory diseases. Another area of research could focus on the development of new synthetic derivatives of this compound with improved properties, such as increased potency or selectivity. Additionally, further studies could focus on the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 5-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid involves several steps, including the reaction of 6-methyl-1H-pyrazolo[3,4-b]quinoline with ethyl chloroacetate to form the intermediate compound, which is then reacted with hydrazine hydrate to produce this compound. The synthesis process has been optimized to yield high purity this compound with good yields.
Applications De Recherche Scientifique
5-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid has been extensively studied for its potential use in scientific research. It has been shown to have anticancer activity, with studies indicating that it inhibits the proliferation of cancer cells by inducing apoptosis. This compound has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
5-[(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-3-22-18-13(10-12-9-11(2)7-8-14(12)19-18)17(21-22)20-15(23)5-4-6-16(24)25/h7-10H,3-6H2,1-2H3,(H,24,25)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGRGDZVCJRFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-bromo-N-(4-methoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7704065.png)



![2-[(4-Chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetamide](/img/structure/B7704101.png)


![methyl 5-(methylsulfonamido)benzo[b]thiophene-2-carboxylate](/img/structure/B7704121.png)
![N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7704124.png)


